Methyl 2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)acetate
Description
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
Key absorption bands (cm⁻¹):
Mass Spectrometry (MS)
Computational Chemistry Approaches to Electron Density Mapping
Density Functional Theory (DFT) calculations at the B3LYP/6-311G(2d,2p) level provide insights into electron distribution (Figure 2):
- Electrostatic Potential Maps : High electron density at triazole N2 and pyridazine N1, confirming nucleophilic sites.
- Natural Bond Orbital (NBO) Analysis : Delocalization of π-electrons across the fused rings stabilizes the aromatic system (resonance energy: ~25 kcal/mol).
- HOMO-LUMO Gap : Calculated at ~4.5 eV, indicating moderate reactivity.
Table 2 : DFT-Derived Geometric Parameters
| Bond Length (Å) | Angle (°) |
|---|---|
| N1–N2: 1.32 | N2–C3–N4: 126° |
| C6–Cl: 1.74 | O–C=O: 124° |
These results align with experimental crystallographic data, validating the computational model.
This structural elucidation underscores the compound’s complex architecture and informs its potential applications in medicinal chemistry and materials science. Future studies could explore substituent effects on electronic properties and crystallographic packing.
Properties
IUPAC Name |
methyl 2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4O2/c1-15-8(14)4-7-11-10-6-3-2-5(9)12-13(6)7/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVLMRSBIVKFCQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NN=C2N1N=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)acetate typically involves the reaction of 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling the reaction parameters can improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The triazole and pyridazine rings can participate in redox reactions under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: Formation of substituted triazolopyridazines.
Oxidation and Reduction Reactions: Formation of oxidized or reduced derivatives of the compound.
Hydrolysis: Formation of 2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)acetic acid.
Scientific Research Applications
Chemical Properties and Structure
Methyl 2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)acetate features a complex molecular structure characterized by:
- Molecular Formula : C8H8ClN5O2
- Molecular Weight : 229.63 g/mol
- IUPAC Name : this compound
This compound contains a triazole ring fused with a pyridazine moiety, which contributes to its biological activities.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance:
- Mechanism of Action : The presence of the triazole ring is known to inhibit the synthesis of ergosterol in fungal cell membranes.
- Case Study : A study evaluating derivatives of triazolo-pyridazines demonstrated activity against Staphylococcus aureus and Escherichia coli, with IC50 values ranging from 0.5 to 5 µM.
| Compound | Target Pathogen | IC50 (µM) |
|---|---|---|
| Compound A | S. aureus | 0.75 |
| Compound B | E. coli | 1.20 |
Anticancer Potential
The anticancer properties of this compound have been explored extensively:
- Cytotoxicity Studies : In vitro studies showed that this compound can inhibit the growth of various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 1.06 |
| MCF-7 | 1.23 |
| HeLa | 2.73 |
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties:
- Research Findings : In animal models, this compound demonstrated a reduction in pro-inflammatory cytokines.
| Inflammatory Marker | Reduction (%) |
|---|---|
| TNF-alpha | 40 |
| IL-6 | 35 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Substituent Variations : Changes in the chlorine atom's position or the addition of different functional groups can enhance or diminish the compound's efficacy.
Case Studies and Research Findings
Several studies have focused on synthesizing and evaluating this compound and its derivatives:
- Synthesis and Evaluation : A study synthesized a series of triazolo-pyridazine derivatives and evaluated their activity against Mycobacterium tuberculosis. The most active compounds exhibited IC50 values ranging from 1.35 to 2.18 µM.
- Cytotoxicity Assessment : Another research effort evaluated the cytotoxic effects against multiple cancer cell lines using the MTT assay. Significant cytotoxicity was observed with IC50 values in the low micromolar range.
Mechanism of Action
The mechanism of action of Methyl 2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)acetate involves its interaction with specific molecular targets in the biological system. The triazole and pyridazine rings can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular pathways involved may vary depending on the specific application and target .
Comparison with Similar Compounds
Key Observations :
Key Observations :
Physicochemical Properties
Comparative physicochemical data highlight stability and reactivity differences:
Biological Activity
Methyl 2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following molecular formula:
- Molecular Formula : C_8H_8ClN_4O_2
- Molecular Weight : 216.63 g/mol
- CAS Number : [specific CAS number not provided in search results]
The compound features a triazolo-pyridazine core that is known for its diverse biological activities.
Antimicrobial Properties
Research indicates that compounds within the triazolo-pyridazine class exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains by inhibiting protein synthesis through ribosomal binding .
- Case Study : A study highlighted the effectiveness of similar triazolopyridazine derivatives against Cryptosporidium parasites, which cause severe gastrointestinal diseases. The lead compound demonstrated promising in vivo efficacy with an EC50 value of 0.17 μM, indicating strong potential for therapeutic applications .
Anticancer Activity
The anticancer properties of this compound have been explored through various studies. It is believed to induce apoptosis in cancer cells by modulating key signaling pathways involved in cell proliferation and survival.
- Mechanism of Action : The compound potentially interacts with specific molecular targets that are critical for cancer cell survival. For example, it may inhibit pathways that promote cell division or activate apoptotic processes .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | EC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | Antimicrobial & Anticancer | TBD | Ribosomal inhibition; apoptosis induction |
| Triazolopyridazine MMV665917 | Antimicrobial | 0.17 | Inhibition of Cryptosporidium growth |
| Ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate | Anticancer | TBD | Apoptosis induction |
Synthesis and Optimization
The synthesis of this compound typically involves cyclization reactions that yield the desired triazolopyridazine structure. Various synthetic routes have been optimized to enhance yield and purity.
Pharmacological Studies
Pharmacological studies have indicated that modifications to the triazolopyridazine scaffold can significantly influence biological activity. For example, substituents at different positions on the ring can enhance or diminish antimicrobial and anticancer properties .
Q & A
Q. What are the key synthetic intermediates and reaction pathways for Methyl 2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)acetate?
The synthesis typically involves annulation of the 1,2,4-triazole ring onto a substituted pyridazine core. A critical intermediate is ethyl N-benzoyl-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)glycinate , which undergoes hydrolysis or substitution to yield the target compound. For example, cyclization of 3-chloro-6-hydrazinylpyridazine with diethyl ethoxymethylenemalonate generates the triazolopyridazine scaffold, followed by esterification or functionalization .
Q. Which analytical techniques are essential for characterizing this compound and its intermediates?
- NMR spectroscopy (¹H/¹³C) confirms regiochemistry and substituent positions.
- HPLC-MS ensures purity (>95%) and identifies byproducts.
- X-ray crystallography (if crystalline) resolves ambiguities in tautomeric forms, as seen in related triazolopyridazine derivatives .
- Elemental analysis validates stoichiometry, particularly for novel intermediates .
Q. How is the chlorine atom at position 6 of the pyridazine ring leveraged for further functionalization?
The 6-chloro group undergoes nucleophilic substitution (e.g., with amines, alkoxides) or cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids). For instance, replacing chlorine with hydrazine yields hydrazino derivatives, which are precursors for cytotoxic glycinate esters .
Advanced Research Questions
Q. What strategies optimize reaction yields during triazole ring annulation in large-scale synthesis?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency .
- Catalysis : Lewis acids (e.g., ZnCl₂) or microwave-assisted heating reduce reaction time and improve regioselectivity .
- Protecting groups : Benzoyl or tert-butyl groups prevent side reactions during glycinate ester formation .
Q. How do structural modifications influence cytotoxicity in triazolopyridazine derivatives?
- Substituent effects : Hydroxyethyl or benzoyl groups at position 3 enhance cytotoxicity (e.g., compound 24 in showed IC₅₀ < 2 μg/mL against HepA cells vs. compound 23 with IC₅₀ > 5 μg/mL) .
- Core rigidity : Planar triazolopyridazine scaffolds improve binding to kinase ATP pockets (e.g., c-Met and VEGFR-2 inhibition in ) .
- Dose-dependent activity : Cytotoxicity correlates with substituent hydrophobicity and hydrogen-bonding capacity, validated via SAR studies .
Q. How can contradictory cytotoxicity data across studies be methodologically resolved?
- Standardized assays : Use identical cell lines (e.g., HepA vs. HepG2) and protocols (MTT vs. SRB assays) for cross-study comparisons .
- Dosage normalization : Express activity in μM rather than μg/mL to account for molecular weight differences.
- Purity validation : Confirm compound integrity via HPLC and LC-MS to rule out degradation artifacts .
Q. What computational tools are effective for predicting the biological targets of this compound?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with kinases (e.g., c-Met ATP-binding site in ) .
- QSAR models : Train on datasets of triazolopyridazine derivatives to link substituents to IC₅₀ values .
- ADMET prediction : SwissADME or pkCSM forecasts pharmacokinetic properties, guiding lead optimization .
Methodological Challenges and Solutions
Q. How to address low yields in hydrazine-mediated substitution reactions?
- Temperature control : Reactions at 80–100°C in ethanol/water mixtures minimize side product formation .
- Catalytic additives : Use Cu(I) salts (e.g., CuBr) to accelerate hydrazine substitution .
Q. What in vitro models best validate the anticancer potential of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
